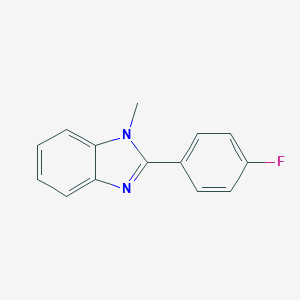

2-(4-Fluorophenyl)-1-methylbenzimidazole

Descripción general

Descripción

2-(4-Fluorophenyl)-1-methylbenzimidazole is an organic compound belonging to the benzimidazole class. Benzimidazoles are heterocyclic aromatic organic compounds that are known for their diverse biological activities. The presence of a fluorophenyl group in this compound enhances its chemical properties, making it a subject of interest in various fields of scientific research.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluorophenyl)-1-methylbenzimidazole typically involves the condensation of o-phenylenediamine with 4-fluorobenzaldehyde under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as hydrochloric acid or sulfuric acid, followed by cyclization to form the benzimidazole ring.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This method allows for better control over reaction conditions and yields, making it suitable for large-scale production.

Análisis De Reacciones Químicas

Types of Reactions

2-(4-Fluorophenyl)-1-methylbenzimidazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the compound into its corresponding amines.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzimidazole ring or the fluorophenyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under various conditions to achieve substitution reactions.

Major Products Formed

Oxidation: N-oxides of this compound.

Reduction: Amines derived from the reduction of the benzimidazole ring.

Substitution: Various substituted benzimidazole derivatives depending on the reagents used.

Aplicaciones Científicas De Investigación

Chemistry

2-(4-Fluorophenyl)-1-methylbenzimidazole serves as a building block in organic synthesis. It is utilized to create more complex molecules through various reactions such as:

- Oxidation : Converts the compound into N-oxides.

- Reduction : Produces amines.

- Substitution : Facilitates electrophilic and nucleophilic substitutions.

Biology

The compound exhibits significant biological activities , making it a subject of interest in medicinal chemistry:

- Antimicrobial Activity : Studies indicate effectiveness against bacterial strains such as Pseudomonas aeruginosa, with some derivatives showing Minimum Inhibitory Concentration (MIC) values comparable to established antibiotics.

- Anticancer Activity : It has demonstrated the ability to inhibit cancer cell proliferation, with IC50 values ranging between 0.04 to 0.21 µg/mL against various cancer cell lines.

- GABA-A Receptor Modulation : Recent findings suggest that this compound acts as a positive allosteric modulator of the GABA-A receptor, which may have implications for treating neurological disorders.

Medicine

In drug development, this compound is being investigated for:

- Antiviral Properties : Preliminary studies indicate potential efficacy against viruses such as Coxsackie B4 by inhibiting viral replication.

- Anti-inflammatory Effects : Its ability to modulate inflammatory pathways makes it a candidate for further therapeutic exploration.

Materials Science

The compound is also utilized in developing new materials and serves as a catalyst in various chemical reactions, enhancing reaction rates and selectivity.

Comparative Analysis with Related Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| This compound | Contains fluorine; enhances lipophilicity | Antiviral, anticancer, GABA-A receptor modulator |

| 2-Phenylbenzimidazole | Lacks fluorine | Lower metabolic stability |

| 2-(4-Chlorophenyl)-1-methylbenzimidazole | Contains chlorine | Different reactivity and biological profile |

Case Study 1: Antimicrobial Efficacy

A study evaluated derivatives of benzimidazole against Pseudomonas aeruginosa. The results indicated that certain derivatives of this compound exhibited MIC values comparable to chloramphenicol, suggesting potential as new antimicrobial agents.

Case Study 2: GABA-A Receptor Modulation

Research focused on a series of benzimidazole derivatives demonstrated that this compound acts as a positive allosteric modulator of the GABA-A receptor. This study highlighted its improved metabolic stability and reduced hepatotoxicity compared to existing treatments like alpidem.

Mecanismo De Acción

The mechanism of action of 2-(4-Fluorophenyl)-1-methylbenzimidazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, making it a potential anticancer agent.

Comparación Con Compuestos Similares

Similar Compounds

2-Phenylbenzimidazole: Lacks the fluorine atom, resulting in different chemical properties.

2-(4-Chlorophenyl)-1-methylbenzimidazole: Contains a chlorine atom instead of fluorine, leading to variations in reactivity and biological activity.

2-(4-Bromophenyl)-1-methylbenzimidazole: Contains a bromine atom, which also affects its chemical and biological properties.

Uniqueness

2-(4-Fluorophenyl)-1-methylbenzimidazole is unique due to the presence of the fluorine atom, which enhances its lipophilicity and metabolic stability. This makes it a valuable compound for drug development and other scientific research applications.

Actividad Biológica

2-(4-Fluorophenyl)-1-methylbenzimidazole is a member of the benzimidazole family, which is known for its diverse biological activities. This compound has gained attention due to its potential applications in medicinal chemistry, particularly in the development of new therapeutics targeting various diseases, including cancer and viral infections.

The presence of the fluorophenyl group enhances the compound's lipophilicity and metabolic stability, making it a valuable candidate for drug development. Its chemical structure allows it to interact with biological targets effectively.

The biological activity of this compound can be attributed to its ability to modulate various biochemical pathways. For instance, compounds in the benzimidazole class often exhibit interactions with receptors and enzymes involved in critical physiological processes:

- GABA-A Receptor Modulation : Recent studies have identified this compound as a positive allosteric modulator (PAM) of the GABA-A receptor, which plays a significant role in neurotransmission and has implications in treating neurological disorders .

- Antiviral Activity : Research has shown that similar compounds exhibit antiviral properties by inhibiting viral replication, particularly against RNA and DNA viruses .

Antimicrobial Activity

The antimicrobial potential of this compound has been investigated in various studies. It has shown promising results against several bacterial strains:

- Minimum Inhibitory Concentration (MIC) : In one study, derivatives of benzimidazole were tested against Pseudomonas aeruginosa, with some compounds displaying MIC values comparable to standard antibiotics such as chloramphenicol .

- Antiprotozoal Activity : The compound has also been evaluated for its efficacy against protozoan parasites, demonstrating significant potency compared to previously reported indazole derivatives .

Anticancer Activity

The anticancer potential of this compound is supported by findings indicating that it can inhibit cancer cell proliferation. Similar benzimidazole derivatives have shown IC50 values ranging from 0.04 to 0.21 µg/mL against various cancer cell lines, suggesting that this compound might possess similar or enhanced activity.

Study on GABA-A Receptor Modulators

A comprehensive study evaluated a series of benzimidazole derivatives for their ability to act as PAMs for GABA-A receptors. Among these, this compound showed improved metabolic stability and reduced hepatotoxicity compared to traditional drugs like alpidem. The study highlighted its potential for treating anxiety and other neurological disorders due to its favorable pharmacokinetic profile .

Antiviral Screening

In another investigation focused on antiviral activity, this compound was part of a series tested against Coxsackie B4 virus. The results indicated that compounds with similar structures exhibited significant antiviral effects, supporting the hypothesis that this compound may also inhibit viral replication effectively .

Comparative Analysis with Related Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| This compound | Fluorine atom enhances lipophilicity | Antiviral, anticancer, GABA-A receptor modulator |

| 2-Phenylbenzimidazole | Lacks fluorine | Lower metabolic stability |

| 2-(4-Chlorophenyl)-1-methylbenzimidazole | Contains chlorine | Different reactivity and biological profile |

Propiedades

IUPAC Name |

2-(4-fluorophenyl)-1-methylbenzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11FN2/c1-17-13-5-3-2-4-12(13)16-14(17)10-6-8-11(15)9-7-10/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIOPLOPPKJTSGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2N=C1C3=CC=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70346745 | |

| Record name | 2-(4-fluorophenyl)-1-methylbenzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70346745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

724-59-4 | |

| Record name | 2-(4-fluorophenyl)-1-methylbenzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70346745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.